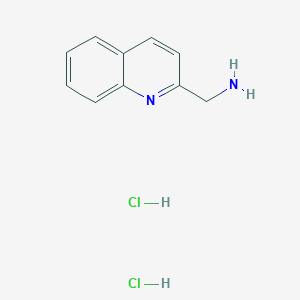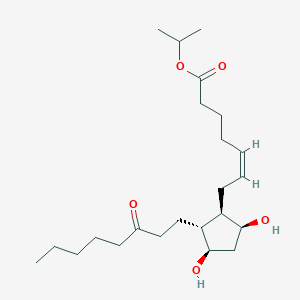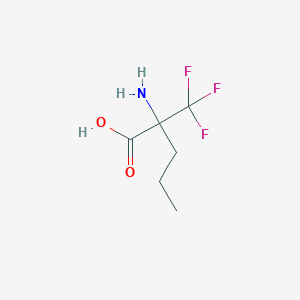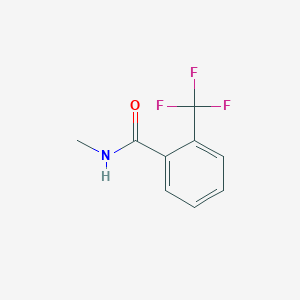
N-methyl-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(trifluoromethyl)benzamide (MTB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 95-97°C. MTB is used in various applications, including as a reagent in chemical synthesis, as a ligand in coordination chemistry, and as a probe in biological studies.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications, including as a fluorescent probe for studying protein-ligand interactions and as a labeling agent for peptides and proteins. It has also been used as a reagent for the synthesis of bioactive compounds and as a ligand in coordination chemistry. N-methyl-2-(trifluoromethyl)benzamide has been shown to selectively bind to certain proteins, making it a useful tool in drug discovery and development.
Wirkmechanismus
N-methyl-2-(trifluoromethyl)benzamide binds to proteins through hydrogen bonding and hydrophobic interactions. It has been shown to selectively bind to certain proteins, such as human serum albumin and bovine serum albumin. The binding of N-methyl-2-(trifluoromethyl)benzamide to proteins can cause conformational changes, which can affect the function of the protein.
Biochemische Und Physiologische Effekte
N-methyl-2-(trifluoromethyl)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has been used in studies to investigate the pharmacokinetics and biodistribution of drugs. N-methyl-2-(trifluoromethyl)benzamide has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has minimal toxicity. However, N-methyl-2-(trifluoromethyl)benzamide has limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding.
Zukünftige Richtungen
There are several future directions for research on N-methyl-2-(trifluoromethyl)benzamide. One area of interest is the development of N-methyl-2-(trifluoromethyl)benzamide-based fluorescent probes for imaging biological systems. Another area of research is the use of N-methyl-2-(trifluoromethyl)benzamide as a labeling agent for proteins and peptides. Additionally, the development of N-methyl-2-(trifluoromethyl)benzamide-based drugs for the treatment of various diseases is an area of interest. Finally, the investigation of the binding mechanism of N-methyl-2-(trifluoromethyl)benzamide to proteins and the development of new N-methyl-2-(trifluoromethyl)benzamide derivatives with improved binding affinity and specificity is an area of ongoing research.
Conclusion:
In conclusion, N-methyl-2-(trifluoromethyl)benzamide is a synthetic compound with unique properties that make it useful in various scientific research applications. Its high purity and stability make it a valuable tool in drug discovery and development, while its minimal toxicity makes it safe for use in vitro and in vivo. Future research on N-methyl-2-(trifluoromethyl)benzamide will likely focus on the development of new applications and derivatives with improved properties.
Eigenschaften
CAS-Nummer |
171426-41-8 |
|---|---|
Produktname |
N-methyl-2-(trifluoromethyl)benzamide |
Molekularformel |
C9H8F3NO |
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
N-methyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H8F3NO/c1-13-8(14)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
HUQWVSQZLAQZSF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1C(F)(F)F |
Kanonische SMILES |
CNC(=O)C1=CC=CC=C1C(F)(F)F |
Synonyme |
BenzaMide, N-Methyl-2-(trifluoroMethyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)
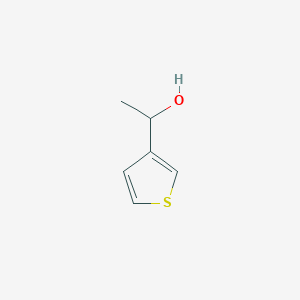
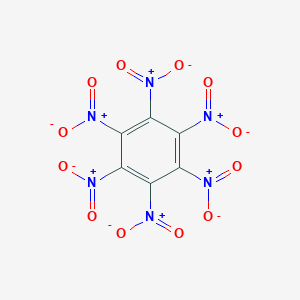
![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)
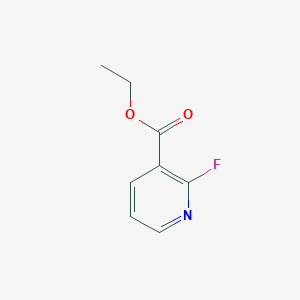
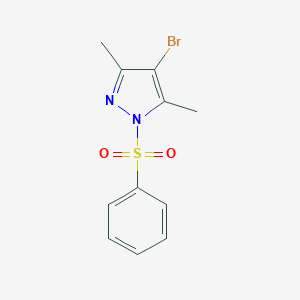
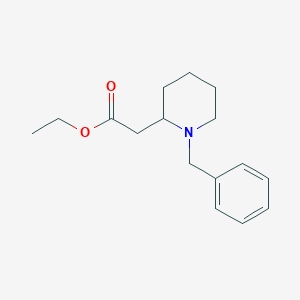
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
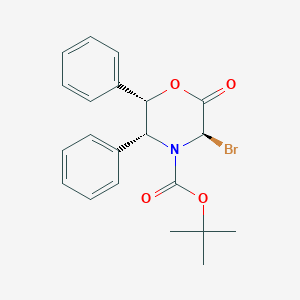
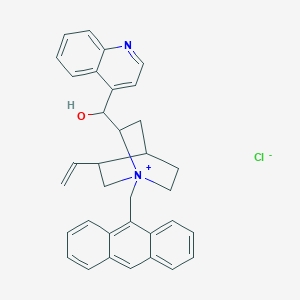
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
